

# ethyl 4-bromo-3-methylbutanoate IUPAC name

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Compound of Interest

Compound Name: ethyl 4-bromo-3-methylbutanoate

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An In-depth Technical Guide to Ethyl 4-bromo-3-methylbutanoate

This technical guide provides a comprehensive overview of **ethyl 4-bromo-3-methylbutanoate**, a valuable reagent in organic synthesis, particularly for applications in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and its utility as a synthetic building block.

### **Chemical Identity and Nomenclature**

The IUPAC name for the compound is **ethyl 4-bromo-3-methylbutanoate**. It is a chiral molecule and can exist as two enantiomers, (R)- and (S)-.

#### Structure:

Identifiers for the (R)-enantiomer:

Identifier	Value
IUPAC Name	ethyl (3R)-4-bromo-3-methylbutanoate
CAS Number	89363-48-4[1]
Molecular Formula	C7H13BrO2
SMILES	BrCINVALID-LINKCC(=O)OCC



| InChI Key | (for the (R)-isomer, to be generated) |

## Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties. Note that experimental data for this specific compound is limited; therefore, many of the listed properties are computed.

**Table 1: Physicochemical Properties (Computed)** 

Property	Value "	Source
Molecular Weight	209.08 g/mol	[1]
Exact Mass	208.01000 Da	[1]
LogP	1.97060	[1]
Polar Surface Area (PSA)	26.30 Ų	[1]

No experimental data for boiling point, melting point, or density was found in the searched literature.

### **Table 2: Spectroscopic Data (Predicted)**

Due to the lack of published experimental spectra for **ethyl 4-bromo-3-methylbutanoate**, the following are predicted key spectroscopic features based on its structure.



Spectrum	Predicted Features
<sup>1</sup> H NMR	- Triplet corresponding to the ethyl ester CH <sub>3</sub> - Quartet corresponding to the ethyl ester CH <sub>2</sub> - Doublet corresponding to the C3-methyl group- Multiplets for the protons on C2, C3, and C4
<sup>13</sup> C NMR	- Signal for the carbonyl carbon (C1) ~170-175 ppm- Signal for the O-CH <sub>2</sub> of the ethyl group ~60 ppm- Signal for the C-Br carbon (C4) ~35-40 ppm- Signals for the other aliphatic carbons
IR Spectroscopy	- Strong C=O stretch for the ester at ~1730- 1750 cm <sup>-1</sup> - C-O stretches at ~1100-1300 cm <sup>-1</sup> - C-Br stretch at ~500-600 cm <sup>-1</sup>
Mass Spectrometry	- Molecular ion peak (M+) and M+2 peak in ~1:1 ratio due to the presence of Bromine isotopes ( <sup>79</sup> Br and <sup>81</sup> Br)

# Experimental Protocols Proposed Synthesis of Ethyl 4-bromo-3methylbutanoate

A reliable method for the synthesis of **ethyl 4-bromo-3-methylbutanoate** is the acid-catalyzed ring-opening of 3-methyl- $\gamma$ -butyrolactone with hydrogen bromide in the presence of ethanol. This method is adapted from the well-established synthesis of ethyl 4-bromobutyrate from  $\gamma$ -butyrolactone[2][3].

Reaction Scheme:

3-methyl-y-butyrolactone + HBr + Ethanol → **Ethyl 4-bromo-3-methylbutanoate** + H<sub>2</sub>O

Materials and Reagents:

- 3-methyl-y-butyrolactone
- Absolute Ethanol



- Dry Hydrogen Bromide gas
- Ice
- Deionized Water
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>) or Magnesium Sulfate (MgSO<sub>4</sub>)
- Dichloromethane (for extraction)

### Procedure:

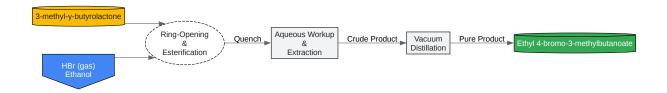
- In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3-methyl-y-butyrolactone (1.0 mol) in absolute ethanol (2.0 mol).
- Cool the mixture to 0°C in an ice bath.
- Bubble dry hydrogen bromide gas (approx. 1.2 mol) slowly through the solution while maintaining the temperature at 0°C.
- After the addition of HBr is complete, allow the mixture to slowly warm to room temperature and then heat to 40°C.
- Stir the reaction mixture at 40°C for 2-4 hours, monitoring the reaction progress by TLC or GC.
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of ice-cold deionized water.
- Extract the aqueous layer with dichloromethane (3 x 100 mL).
- Combine the organic layers and wash sequentially with 100 mL of deionized water, 100 mL of saturated NaHCO<sub>3</sub> solution, and finally with 100 mL of brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.



The crude product can be purified by vacuum distillation to yield pure ethyl 4-bromo-3-methylbutanoate.

# Visualizations Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **ethyl 4-bromo-3-methylbutanoate**.

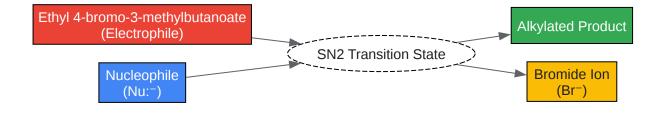


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Caption: Proposed synthesis workflow for **ethyl 4-bromo-3-methylbutanoate**.

### **Application in Organic Synthesis**

**Ethyl 4-bromo-3-methylbutanoate** is an effective alkylating agent. The primary carbon-bromine bond is susceptible to nucleophilic attack, making it a useful building block for introducing the 3-methyl-4-ethoxycarbonylbutyl group into molecules.



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Caption: General SN2 reaction pathway using **ethyl 4-bromo-3-methylbutanoate**.

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### References

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   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8712470#ethyl-4-bromo-3-methylbutanoate-iupac-name]

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